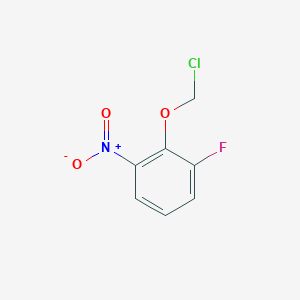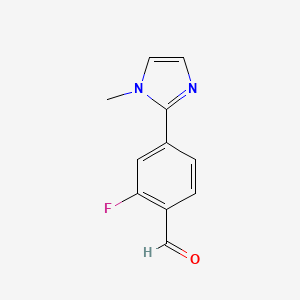
2-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzaldehyde typically involves the formation of the imidazole ring followed by its attachment to the benzaldehyde core. One common method involves the reaction of 2-fluorobenzaldehyde with 1-methylimidazole under specific conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid.
Reduction: 2-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the fluorine substitution, which may affect its reactivity and binding properties.
2-Amino-4-fluoro-5-(1-methyl-1H-imidazol-2-yl)benzaldehyde: Contains an amino group, which can introduce additional hydrogen bonding interactions.
Uniqueness
2-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the imidazole ring. The fluorine atom can enhance the compound’s stability and lipophilicity, while the imidazole ring provides a versatile site for further functionalization and interaction with biological targets .
Propiedades
Fórmula molecular |
C11H9FN2O |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
2-fluoro-4-(1-methylimidazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-14-5-4-13-11(14)8-2-3-9(7-15)10(12)6-8/h2-7H,1H3 |
Clave InChI |
PZYRZMAIAXHSRK-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1C2=CC(=C(C=C2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


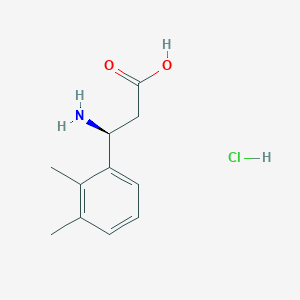
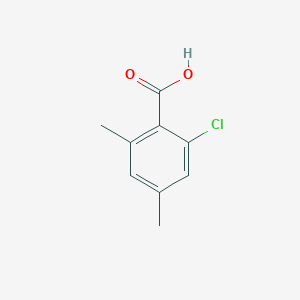

![Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13163942.png)
![2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid](/img/structure/B13163944.png)
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163948.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13163949.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B13163951.png)
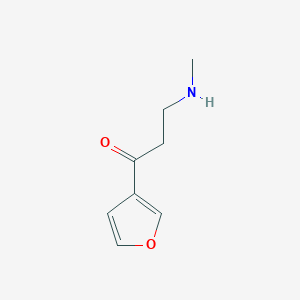


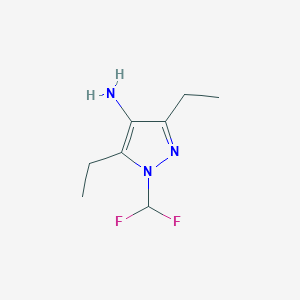
![4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13163982.png)
